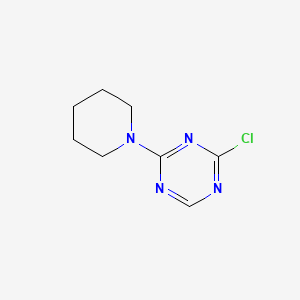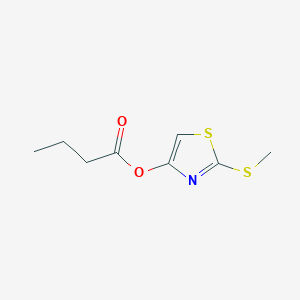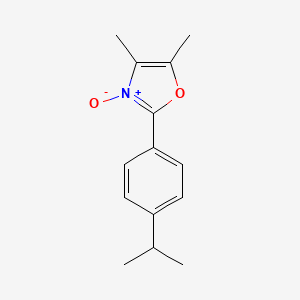
(4,6-Dichloropyrimidin-2-YL)methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4,6-Dichloropyrimidin-2-YL)methanamine hydrochloride is a chemical compound with the molecular formula C5H6Cl3N3 and a molecular weight of 214.48 g/mol . It is a derivative of pyrimidine, a six-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-Dichloropyrimidin-2-YL)methanamine hydrochloride typically involves the chlorination of pyrimidine derivatives. One common method is the step-wise replacement of leaving groups on an already constructed pyrimidine ring, such as 2,4,6-trichloropyrimidine . The reaction conditions often include the use of chlorinating agents and solvents under controlled temperatures to ensure the selective substitution of chlorine atoms at the desired positions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chlorination processes using automated reactors. These processes are designed to optimize yield and purity while minimizing the production of by-products. The use of advanced analytical techniques, such as NMR, HPLC, and LC-MS, ensures the quality and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
(4,6-Dichloropyrimidin-2-YL)methanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, leading to the formation of different oxidation states of the pyrimidine ring.
Condensation Reactions: It can react with aldehydes or ketones to form imines or other condensation products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various aminopyrimidine derivatives, while oxidation reactions can produce pyrimidine N-oxides .
Wissenschaftliche Forschungsanwendungen
(4,6-Dichloropyrimidin-2-YL)methanamine hydrochloride has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of (4,6-Dichloropyrimidin-2-YL)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing catalytic activity . Additionally, it can act as a receptor antagonist by binding to receptor sites and preventing the binding of natural ligands, thus modulating signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Chloropyridin-4-yl)methanamine hydrochloride
- (4-chloropyrimidin-2-yl)methanamine hydrochloride
- (6-Methoxypyridin-2-yl)methanamine
Uniqueness
(4,6-Dichloropyrimidin-2-YL)methanamine hydrochloride is unique due to the presence of two chlorine atoms at positions 4 and 6 of the pyrimidine ring. This specific substitution pattern imparts distinct chemical properties, such as increased reactivity towards nucleophiles and enhanced binding affinity to certain biological targets . These characteristics make it a valuable compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C5H6Cl3N3 |
|---|---|
Molekulargewicht |
214.48 g/mol |
IUPAC-Name |
(4,6-dichloropyrimidin-2-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C5H5Cl2N3.ClH/c6-3-1-4(7)10-5(2-8)9-3;/h1H,2,8H2;1H |
InChI-Schlüssel |
UDKPMTFVPVBFDB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=C(N=C1Cl)CN)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![10-Hydroxy-9-methoxy-6-nitro-2H-phenanthro[3,4-d][1,3]dioxole-5-carboxylic acid](/img/structure/B13907482.png)

![2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine oxide](/img/structure/B13907501.png)



![(2S)-2-amino-N-[(3-methoxyphenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B13907517.png)


![bicyclo[2.2.1]hept-2-ene;diisocyanate](/img/structure/B13907534.png)

